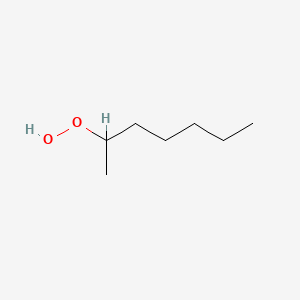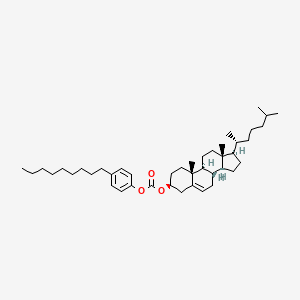
Methyl 14-(2-octylcyclopropyl)tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 14-(2-octylcyclopropyl)tetradecanoate is an organic compound with the molecular formula C26H50O2 and a molecular weight of 394.67 g/mol It is a methyl ester derivative of tetradecanoic acid, featuring a cyclopropyl group substituted with an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(2-octylcyclopropyl)tetradecanoate typically involves the esterification of 14-(2-octylcyclopropyl)tetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 14-(2-octylcyclopropyl)tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 14-(2-octylcyclopropyl)tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 14-(2-octylcyclopropyl)tetradecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopropyl and octyl groups contribute to the compound’s unique binding properties and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetradecanoate: A simpler ester without the cyclopropyl and octyl substitutions.
Methyl octadecanoate: An ester with a longer carbon chain but lacking the cyclopropyl group.
Methyl 14-(2-ethylcyclopropyl)tetradecanoate: A similar compound with an ethyl group instead of an octyl group.
Uniqueness
Methyl 14-(2-octylcyclopropyl)tetradecanoate is unique due to its specific structural features, including the cyclopropyl ring and the long octyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
52355-42-7 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
methyl 14-(2-octylcyclopropyl)tetradecanoate |
InChI |
InChI=1S/C26H50O2/c1-3-4-5-6-14-17-20-24-23-25(24)21-18-15-12-10-8-7-9-11-13-16-19-22-26(27)28-2/h24-25H,3-23H2,1-2H3 |
Clave InChI |
JBDGXWZXMAXBLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
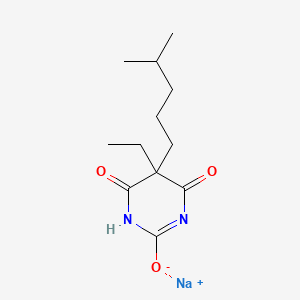
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
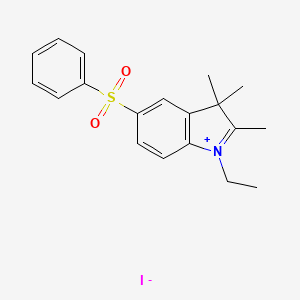
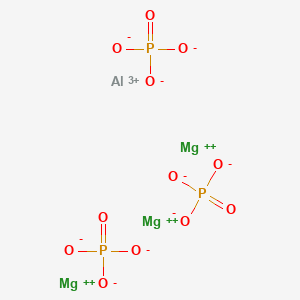
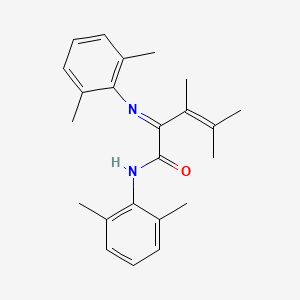
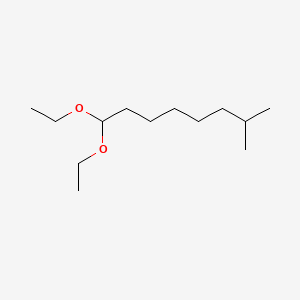
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
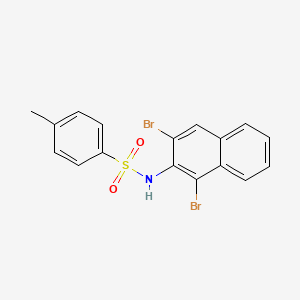
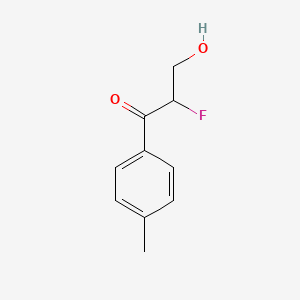
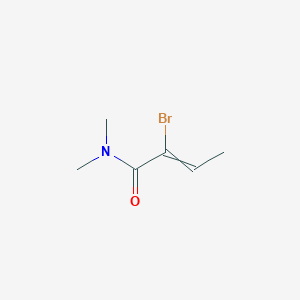
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
